2,6-Difluoro-N-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPYTRZHJADEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 2,6-Difluorobenzene
The foundational step in synthesizing 2,6-difluoro-N-methylbenzene-1-sulfonamide involves generating the sulfonyl chloride intermediate. Chlorosulfonic acid (ClSO₃H) is commonly employed for direct sulfonation of aromatic rings. For 2,6-difluorobenzene, this reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) is introduced at the para position relative to the fluorine substituents. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride (-SO₂Cl).
Reaction Conditions
Alternative Route: Sulfur Trioxide Complexes
Recent advancements utilize sulfur trioxide (SO₃) complexes with dimethylformamide (DMF) or dioxane to enhance reaction efficiency. This method reduces side products such as polysulfonation and improves regioselectivity. The sulfonyl chloride is isolated via fractional crystallization in hexane.
Amidation of 2,6-Difluorobenzenesulfonyl Chloride
Reaction with Methylamine
The sulfonyl chloride intermediate reacts with methylamine (CH₃NH₂) in a nucleophilic acyl substitution to form the target sulfonamide. Pyridine or triethylamine is added to neutralize HCl, shifting the equilibrium toward product formation.
Optimized Protocol
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Reagents :
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2,6-Difluorobenzenesulfonyl chloride (1.0 equiv)
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Methylamine (1.2 equiv, 40% aqueous solution)
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Pyridine (1.1 equiv) as base
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Solvent: Dichloromethane (DCM) or ethyl acetate
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Conditions :
Comparative Analysis of Preparation Methods
Process Optimization and Troubleshooting
Solvent Selection
Temperature Control
Exothermic reactions during sulfonation require precise temperature control (0–25°C) to prevent decomposition. Jacketed reactors with coolant circulation are recommended for industrial-scale synthesis.
Impurity Profiling
Common impurities include:
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Unreacted Sulfonyl Chloride : Detected via GC-MS; removed by aqueous NaHCO₃ wash.
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N,N-Dimethyl Sulfonamide : Forms with excess methylamine; mitigated by stoichiometric control.
Scalability and Industrial Applications
The two-step process (sulfonation → amidation) is scalable to multi-kilogram batches, as validated in pilot studies. Key considerations for industrial adoption include:
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Cost Efficiency : Bulk pricing for ClSO₃H (~$50/kg) and methylamine (~$30/kg).
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Waste Management : Neutralization of HCl with pyridine generates ammonium salts, which are disposed of via incineration.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or other derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions produce corresponding sulfonic acids or amines .
Scientific Research Applications
Biomedical Applications
DFOB exhibits a range of biological properties that make it a candidate for therapeutic applications. Notably, it has demonstrated:
- Antimicrobial Activity : DFOB has been shown to inhibit the growth of various bacterial and fungal strains. Studies have indicated its effectiveness against resistant strains, making it a potential agent in combating infections where traditional antibiotics fail .
- Antioxidant Properties : The compound has antioxidant capabilities, which help in scavenging free radicals and preventing oxidative stress-related damage. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
- Antidiabetic Effects : Research indicates that DFOB can enhance insulin sensitivity and promote glucose uptake in adipocytes, suggesting its potential use in managing diabetes.
- Anticancer Potential : Recent studies have highlighted DFOB's antiproliferative effects on various cancer cell lines. For instance, specific derivatives of DFOB have shown significant inhibition of cell growth in HT-29 colon cancer cells .
Organic Synthesis
In organic chemistry, DFOB serves as an important building block for synthesizing more complex molecules. Its unique structure allows for:
- Nucleophilic Substitution Reactions : DFOB can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group, facilitating the synthesis of various derivatives with enhanced biological activities.
- Synthesis of Sulfonamide Derivatives : The compound is utilized to create new sulfonamide derivatives that exhibit improved pharmacological properties. For example, modifications to the aromatic rings can yield compounds with enhanced antimicrobial or anticancer activities .
Analytical Chemistry
DFOB's chemical properties make it suitable for use in analytical chemistry:
- Quantification Techniques : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed methods for quantifying DFOB in biological samples. These techniques ensure accurate measurement of the compound's concentration in various matrices like blood and urine.
- Spectroscopic Analysis : Characterization methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of synthesized DFOB derivatives. These techniques provide critical insights into the molecular structure and functional groups present within the compound .
Case Studies
Several case studies illustrate the practical applications of DFOB:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its action depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- N-(2,6-Dimethylphenyl)benzenesulfonamide : Features methyl groups at the 2- and 6-positions of the benzene ring and a phenylsulfonamide group .
- 2,6-Dichloro-N-methylbenzenesulfonamide : Substitutes fluorine with chlorine at the 2- and 6-positions.
- N-Methyl-4-fluorobenzenesulfonamide : Contains a single fluorine substituent at the 4-position.
Physicochemical Properties
Substituent effects dominate property differences:
- Electron-withdrawing vs.
- Crystallography : In N-(2,6-Dimethylphenyl)benzenesulfonamide, the dihedral angle between the benzene rings is 77.8°, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Fluorinated analogs may exhibit tighter packing due to fluorine’s polarizability.
Data Tables
*Calculated using atomic masses.
Research Findings
- Crystal Structure: N-(2,6-Dimethylphenyl)benzenesulfonamide forms a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds (N–H···O: 2.893 Å) . Fluorinated analogs may exhibit shorter hydrogen bonds due to fluorine’s electronegativity.
- Metabolic Stability : Fluorine substitution typically reduces cytochrome P450-mediated oxidation, extending half-life in biological systems.
- Agrochemical Potential: Structural parallels to tolylfluanid () suggest possible fungicidal activity, though direct evidence is lacking.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,6-Difluoro-N-methylbenzene-1-sulfonamide with high regioselectivity?
- Methodology : Sequential nucleophilic substitution is a robust approach. Begin with 1,3-benzenedisulfochloride dissolved in THF, followed by stepwise addition of methylamine and fluorine-containing nucleophiles. Optimize reaction conditions (solvent, temperature) to favor asymmetric substitution. Monitor intermediates via HPLC or LC/MS to confirm regioselectivity .
- Key Considerations : Use DMF as a co-solvent for nucleophiles to enhance solubility. Adjust stoichiometry to minimize symmetric byproducts (e.g., disubstituted derivatives) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodology : Employ NMR to distinguish between fluorine substituents at the 2- and 6-positions. NMR can identify the N-methyl group (δ ~2.8–3.1 ppm). For complex mixtures, use 2D techniques like HSQC or NOESY to confirm spatial arrangements .
- Validation : Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) .
Q. What factors influence the hydrolytic stability of the sulfonamide group in aqueous environments?
- Methodology : Conduct pH-dependent stability studies (pH 3–9) at controlled temperatures. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. The electron-withdrawing fluorine substituents enhance stability by reducing nucleophilic attack at the sulfonyl group .
- Key Insight : Steric hindrance from the N-methyl group further mitigates hydrolysis .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?
- Methodology : Apply iterative qualitative analysis frameworks. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Control for variables like solvent purity, pH, and metabolite interference. Use multivariate regression to identify confounding factors .
- Case Study : Inconsistent antimicrobial activity may arise from differences in bacterial membrane permeability; use fluorescent probes to quantify intracellular compound concentration .
Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
- Methodology : Perform molecular docking and molecular dynamics simulations to map interactions with target enzymes (e.g., carbonic anhydrase). Validate with site-directed mutagenesis of key residues (e.g., zinc-coordinating histidines). The 2,6-difluoro motif likely disrupts hydrogen bonding, while the sulfonamide group chelates metal ions in active sites .
- Experimental Validation : Compare inhibition constants () against wild-type and mutant enzymes .
Q. What advanced analytical techniques are required to characterize trace-level degradation products of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with UPLC for separation. Apply non-targeted screening workflows (e.g., fragmentation trees) to identify unknown byproducts. For environmental samples, employ SPE (solid-phase extraction) to concentrate analytes .
- Challenge : Differentiate isobaric degradation products (e.g., sulfonic acid derivatives) using ion mobility spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
